N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with 2-benzylphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the chromene ring. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the chromene ring.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide
- N-(2-Benzylphenyl)-2-oxo-2H-benzimidazole-3-carboxamide
- N-(2-Benzylphenyl)-2-oxo-2H-benzoxazole-3-carboxamide
Uniqueness
N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C23H17NO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H17NO3/c25-22(19-15-18-11-5-7-13-21(18)27-23(19)26)24-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,25) |
InChI Key |
SUXPUGHNKXZRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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